molecular formula C7H7F2NO B142078 (6-Amino-2,3-difluorophenyl)methanol CAS No. 144298-16-8

(6-Amino-2,3-difluorophenyl)methanol

Cat. No. B142078
CAS RN: 144298-16-8
M. Wt: 159.13 g/mol
InChI Key: GWSVVTULQNFWAU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for “(6-Amino-2,3-difluorophenyl)methanol” is 1S/C6H5F2NO/c7-3-1-2-4(9)6(10)5(3)8/h1-2,10H,9H2 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(6-Amino-2,3-difluorophenyl)methanol” is a solid or liquid compound . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . The compound has a molecular weight of 159.13 g/mol.

Scientific Research Applications

Pharmacology

(6-Amino-2,3-difluorophenyl)methanol: is a building block in the synthesis of pharmacologically active compounds. It’s used to create diazine alkaloids, which are central to a wide range of pharmacological applications due to their presence in DNA, RNA, and as flavors and fragrances . These compounds exhibit activities ranging from antimicrobial to anticancer properties.

Organic Synthesis

In organic synthesis, (6-Amino-2,3-difluorophenyl)methanol serves as a precursor for synthesizing fluorinated pyridines . These compounds are essential in developing pharmaceuticals and agrochemicals due to their unique physical, chemical, and biological properties.

Material Science

This compound is utilized in material science for the development of polymers and fluorescent probes . Its incorporation into polymers can enhance their properties, making them suitable for various applications, including solar cells.

Biochemistry

In biochemistry, (6-Amino-2,3-difluorophenyl)methanol is used to synthesize high-affinity ratiometric fluorescence probes . These probes are crucial for studying zinc’s role in biological systems, as they can visualize endogenous labile Zn2+ in living cells.

Analytical Chemistry

Analytical chemists employ (6-Amino-2,3-difluorophenyl)methanol to develop novel ratiometric fluorescence probes. These probes are used for detecting and quantifying trace elements and molecules in complex samples .

Environmental Science

In environmental science, the compound’s derivatives are explored for their potential as inhibitors for glycosidases, which can be significant in understanding and controlling environmental processes .

Safety and Hazards

As with any chemical, proper safety measures should be taken when handling “(6-Amino-2,3-difluorophenyl)methanol”. It’s important to avoid contact with skin and eyes, and to avoid inhalation or ingestion .

properties

IUPAC Name

(6-amino-2,3-difluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-2,11H,3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSVVTULQNFWAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)CO)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00617753
Record name (6-Amino-2,3-difluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Amino-2,3-difluorophenyl)methanol

CAS RN

144298-16-8
Record name (6-Amino-2,3-difluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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